diethyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
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Overview
Description
1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
Formation of the imino group: This can be done through the reaction of the intermediate with an appropriate amine.
Introduction of the ester groups: This step involves esterification reactions using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the corresponding substituted esters.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE can be compared with other similar compounds, such as:
1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE: This compound has a similar structure but different functional groups.
The uniqueness of 1,3-DIETHYL (6E)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]-2-(4-METHYLPHENYL)CYCLOHEXANE-1,3-DICARBOXYLATE lies in its specific combination of functional groups, which gives it unique chemical and biological properties.
Properties
Molecular Formula |
C27H34N2O7S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
diethyl (6E)-4-hydroxy-4-methyl-2-(4-methylphenyl)-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H34N2O7S/c1-6-35-25(30)23-21(28-29-37(33,34)20-14-10-18(4)11-15-20)16-27(5,32)24(26(31)36-7-2)22(23)19-12-8-17(3)9-13-19/h8-15,22-24,29,32H,6-7,16H2,1-5H3/b28-21+ |
InChI Key |
MMSXINWXYSMOQB-SGWCAAJKSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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